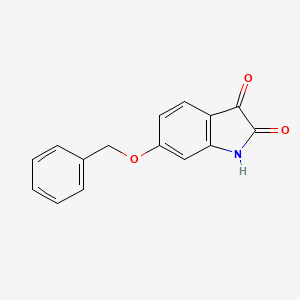

6-(Benzyloxy)indoline-2,3-dione

Description

BenchChem offers high-quality 6-(Benzyloxy)indoline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzyloxy)indoline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14-12-7-6-11(8-13(12)16-15(14)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUHDYWILSOYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653451 | |

| Record name | 6-(Benzyloxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175965-80-6 | |

| Record name | 6-(Benzyloxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Lipophilic Anchor: Therapeutic Potential of 6-Benzyloxyisatin Derivatives

Executive Summary: The C-6 Pharmacophore

In the landscape of heterocyclic medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold remains a privileged structure.[1][2] However, while C-3 functionalization (hydrazones, spiro-fusions) and C-5 substitution (halogens) are exhaustively explored, the C-6 position represents an underutilized vector for optimizing drug-target interactions.

This technical guide focuses specifically on 6-benzyloxyisatin derivatives . The introduction of a benzyloxy group at the C-6 position is not merely a lipophilic modification; it serves as a "molecular anchor." This bulky, hydrophobic moiety is critical for occupying large hydrophobic pockets in enzymes such as Monoamine Oxidase B (MAO-B) and specific viral proteases, offering a distinct structure-activity relationship (SAR) profile compared to its C-5 analogues.

Molecular Rationale: Why 6-Benzyloxy?

The therapeutic efficacy of 6-benzyloxyisatin stems from three specific mechanistic advantages:

-

Steric Reach: Unlike small halogens (F, Cl), the benzyloxy group extends approximately 6–8 Å from the indole core, allowing the molecule to reach distal hydrophobic regions within a binding pocket (e.g., the "entrance cavity" of MAO-B).

-

Metabolic Shielding: Substitution at C-6 blocks a primary site of metabolic hydroxylation on the indole ring, potentially extending the half-life of the pharmacophore in vivo.

-

Electronic Modulation: The alkoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. At the C-6 position, this modulation affects the acidity of the N-1 proton and the electrophilicity of the C-3 carbonyl, tuning the reactivity for covalent or non-covalent bonding.

The Neuroprotective Axis: MAO-B Inhibition[3]

The most definitive data regarding 6-benzyloxyisatin lies in neuropharmacology, specifically the inhibition of MAO-B, a target for Parkinson’s Disease therapy.

Mechanistic Insight

MAO-B possesses a bipartite cavity: a substrate cavity (near the FAD cofactor) and an entrance cavity. Research indicates that while the isatin core binds near the cofactor, the 6-benzyloxy tail extends into the hydrophobic entrance cavity , stabilizing the complex via Van der Waals interactions and

Comparative Potency Data

The following table summarizes the inhibitory constants (

| Compound | Structure | Target | Selectivity (B/A) | |

| 6-Benzyloxyisatin | 6-Obn-Indole-2,3-dione | hMAO-B | 0.138 | High |

| 5-Benzyloxyisatin | 5-Obn-Indole-2,3-dione | hMAO-B | 0.103 | High |

| Isatin (Unsubstituted) | Indole-2,3-dione | hMAO-B | 3.00 | Low |

| Selegiline | (Control Drug) | hMAO-B | 0.020 | Very High |

Data Source: Manley-King et al. (2011) & Van der Walt et al. (2009).[3]

Pathway Visualization: MAO-B Inhibition Logic

The following diagram illustrates the logical flow of MAO-B inhibition by 6-benzyloxyisatin, highlighting the dual-binding mode.

Caption: Dual-site binding mechanism where the 6-benzyloxy group acts as a hydrophobic anchor in the MAO-B entrance cavity.

Synthetic Chemistry: Constructing the Scaffold

Synthesizing 6-substituted isatins requires overcoming regioselectivity challenges. The classic Sandmeyer Isonitrosoacetanilide Synthesis is the preferred route, but starting from 3-benzyloxyaniline yields a mixture of 4- and 6-isomers.

Optimized Synthetic Protocol

Objective: Synthesis of 6-benzyloxyisatin from 3-benzyloxyaniline.

-

Reagents: 3-Benzyloxyaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, Concentrated Sulfuric acid (

). -

Step 1: Isonitroso Formation

-

Dissolve chloral hydrate (0.11 mol) and

(120g) in water. -

Add a solution of 3-benzyloxyaniline (0.1 mol) in HCl/water.

-

Add hydroxylamine HCl (0.33 mol) and reflux for 2-3 minutes.

-

Cool to crystallize the isonitrosoacetanilide intermediate.

-

-

Step 2: Cyclization (The Critical Step)

-

Add the intermediate slowly to concentrated

pre-heated to 50°C. Crucial: Maintain temp < 70°C to prevent charring/debenzylation. -

Heat to 80°C for 15 minutes to complete ring closure.

-

Pour onto crushed ice.

-

-

Step 3: Purification (Regioisomer Separation)

-

The precipitate contains both 4-benzyloxyisatin and 6-benzyloxyisatin.

-

Separation: Recrystallize from glacial acetic acid. The 6-isomer is generally less soluble and crystallizes first, or requires column chromatography (SiO2, Hexane:EtOAc gradient).

-

Caption: Sandmeyer synthesis route highlighting the critical cyclization and purification steps required to isolate the 6-isomer.

Experimental Validation: MAO-B Inhibition Assay

To validate the therapeutic potential, the following self-validating protocol is recommended for determining

Protocol: Peroxidase-Linked Fluorometric Assay

Principle: MAO-B oxidizes the substrate (e.g., p-tyramine) producing

Materials:

-

Recombinant human MAO-B (5 mg/mL).

-

Substrate: p-Tyramine or Benzylamine.

-

Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

-

Control: Selegiline (10

M).

Workflow:

-

Preparation: Dilute 6-benzyloxyisatin in DMSO (Top concentration 100

M, 1:3 serial dilutions). -

Incubation: Incubate enzyme + inhibitor for 15 minutes at 37°C in Phosphate Buffer (pH 7.4). Why: Allows equilibrium binding to the entrance cavity.

-

Initiation: Add Master Mix (Substrate + Amplex Red + HRP).

-

Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

-

Validation:

-

Z-Factor Check: Ensure

using DMSO vs. Selegiline controls. -

Interference Check: Run a "No Enzyme" control with

added directly to check if the isatin derivative quenches resorufin fluorescence (false positive).

-

Future Outlook: Beyond MAO-B

While MAO-B is the established target, the 6-benzyloxyisatin scaffold holds high potential in two emerging areas:

-

Viral Protease Inhibition (SARS-CoV-2 Mpro): Recent studies on isatin-based Mpro inhibitors suggest that the C-5/C-6 positions occupy the S2 binding pocket of the protease. The 6-benzyloxy group mimics the hydrophobic side chains of leucine/phenylalanine found in native viral substrates, making it a candidate for peptidomimetic replacement .

-

Anticancer (Tubulin/Kinase): Isatin derivatives are known to inhibit tubulin polymerization. The bulkiness of the 6-benzyloxy group may enhance disruption of the microtubule dynamics compared to smaller 6-bromo derivatives, potentially leading to G2/M cell cycle arrest in resistant cancer lines.

References

-

Manley-King, C. I., et al. (2011).[3][4] "Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues." Bioorganic & Medicinal Chemistry, 19(8), 2617-2622. Link

-

Van der Walt, J. J., et al. (2009).[3] "Kinetic analysis of the inhibition of human monoamine oxidase by selected C6-substituted isatin analogues." Chemical Biology & Drug Design. Link

-

Chowdhary, S., et al. (2022).[5] "Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases." Pharmaceuticals.[2][5][6][7] Link

-

Liu, Y., et al. (2020). "Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs." ScienceOpen. Link(General reference for Mpro inhibitor design).

Sources

The Medicinal Chemistry of 6-Benzyloxy Substituted Indoline-2,3-dione: A Technical Guide

Abstract

The indoline-2,3-dione, or isatin, scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad pharmacological profile.[1][2] This technical guide focuses on a specific, highly promising class of isatin analogs: those bearing a benzyloxy substitution at the 6-position. This modification has been shown to significantly influence the biological activity of the parent molecule, leading to the development of potent agents across multiple therapeutic areas.[3][4] We will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 6-benzyloxyindoline-2,3-dione derivatives, offering valuable insights for researchers and drug development professionals.

Introduction: The Isatin Scaffold and the Significance of 6-Benzyloxy Substitution

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically accessible heterocyclic compound first identified in 1841.[5][6] Its privileged structure, featuring a reactive C3-keto group and multiple sites for chemical modification, has made it a fertile ground for the generation of structurally diverse derivatives with a wide array of biological activities, including anticancer, anticonvulsant, antimicrobial, and neuroprotective effects.[1][7][8][9]

The strategic placement of substituents on the isatin core is a key principle in modulating its pharmacological properties. The introduction of a benzyloxy group at the 6-position of the aromatic ring is of particular interest. This bulky, lipophilic moiety can significantly alter the molecule's interaction with biological targets. Studies have shown that the 6-benzyloxy group can enhance selectivity for specific enzymes, such as Monoamine Oxidase B (MAO-B), and contribute to increased potency in various assays.[3][4] This guide will dissect the chemical and biological implications of this specific substitution.

Synthesis of 6-Benzyloxyindoline-2,3-dione and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical first step in any medicinal chemistry campaign. The general workflow involves the preparation of the 6-benzyloxyisatin core, followed by modification, typically at the N-1 and C-3 positions, to generate a library of analogs for biological screening.

Diagram 1: General Medicinal Chemistry Workflow

Caption: A typical workflow in medicinal chemistry.

Experimental Protocol: Synthesis of 6-Benzyloxy-1H-indole-2,3-dione

This protocol describes a common method for synthesizing the core scaffold, adapted from established isatin synthesis procedures. The rationale behind this multi-step synthesis is to build the heterocyclic ring system from a substituted aniline precursor.

Materials:

-

4-(Benzyloxy)aniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated Sulfuric Acid

-

Hydrochloric Acid

-

Sodium sulfate

-

Anhydrous Sodium Sulfate

-

Ethanol

-

Diethyl ether

Procedure:

-

Step 1: Synthesis of Isonitrosoacetanilide Intermediate.

-

Dissolve 4-(benzyloxy)aniline in water and hydrochloric acid.

-

To this solution, add a solution of chloral hydrate and sodium sulfate in water. The reaction is heated to form the isonitrosoacetanilide. This is a crucial step that installs the future C2 and C3 atoms of the isatin ring.

-

A solution of hydroxylamine hydrochloride is then added, and the mixture is heated until the reaction is complete (monitored by TLC). The hydroxylamine reacts to form the oxime, a key intermediate for cyclization.

-

The resulting precipitate is filtered, washed with water, and dried.

-

-

Step 2: Cyclization to 6-Benzyloxyisatin.

-

The dried isonitrosoacetanilide intermediate is added slowly to pre-heated concentrated sulfuric acid. The strong acid catalyzes an electrophilic cyclization reaction (a variation of the Bischler-Möhlau indole synthesis), followed by hydrolysis to form the indoline-2,3-dione ring system.

-

The reaction mixture is heated, then cooled and poured onto crushed ice.

-

The resulting solid precipitate is filtered, washed thoroughly with water to remove excess acid, and then washed with ethanol.

-

The crude product is dried to yield 6-benzyloxy-1H-indole-2,3-dione.

-

-

Step 3: Purification.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the final product with high purity.

-

Medicinal Chemistry Applications

The 6-benzyloxyisatin scaffold has been successfully exploited to develop compounds with a range of therapeutic activities. The following sections detail key findings in major areas of investigation.

Neuroprotective and Anticonvulsant Activity

Isatin itself is an endogenous inhibitor of monoamine oxidase (MAO), an enzyme critical in the catabolism of neurotransmitters.[3][8] Derivatives of 6-benzyloxyisatin have been specifically investigated as potent and selective inhibitors of MAO-B, a target for neurodegenerative diseases like Parkinson's.[3][4]

Mechanism of Action: MAO-B Inhibition

MAO-B is responsible for the degradation of dopamine in the brain. Inhibiting this enzyme increases dopamine levels, which can alleviate symptoms of Parkinson's disease. The 6-benzyloxy group has been found to increase selectivity for MAO-B.[3][4] Kinetic studies have shown that these compounds often act as competitive inhibitors, binding to the active site of the enzyme.[8][10]

Diagram 2: MAO-B Inhibition Pathway

Caption: General mechanism of anticancer action for kinase-inhibiting isatin derivatives.

SAR Insights:

While specific SAR data for 6-benzyloxyisatin anticancer agents is an emerging area, general principles from related benzyloxy derivatives and isatins can be applied. [11][12]

-

Lipophilicity: The benzyloxy group increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake. However, an optimal level of lipophilicity is often required to avoid poor solubility and off-target effects. [13]* N-1 Substitution: Alkylation or arylation at the N-1 position of the isatin ring is a common strategy to improve anticancer potency. [6][7]* C-3 Derivatization: The C-3 carbonyl is frequently converted into Schiff bases, hydrazones, or thiosemicarbazones to create hybrids with enhanced activity and novel mechanisms of action. [1][6][14]

Antimicrobial Activity

Isatin derivatives have demonstrated activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. [9][15][16]The O-benzyl substituent is known to play an important role in the antimicrobial activity of various heterocyclic compounds. [17]The mechanism of action is often multifactorial, potentially involving the disruption of microbial cell membranes or the inhibition of essential enzymes. [17][18]

Future Perspectives

The 6-benzyloxy substituted indoline-2,3-dione scaffold remains a highly attractive starting point for the design of novel therapeutics. Future research should focus on:

-

Target Deconvolution: Elucidating the specific molecular targets for compounds that show promising phenotypic activity.

-

Pharmacokinetic Optimization: Modifying lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Hybrid Molecule Design: Combining the 6-benzyloxyisatin core with other known pharmacophores to create multi-target ligands, potentially offering synergistic effects and overcoming drug resistance. [5][7]

References

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing.

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). PMC.

- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (2025). MDPI.

- Recent highlights in the development of isatin- based anticancer agents. (n.d.). SciSpace.

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI.

- Structure−activity relationship for benzyloxy-and benzal-based isatin derivatives. (n.d.).

- Exploration of the Detailed Structure−Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). Semantic Scholar.

- Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease tre

- Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. (n.d.). PubMed.

- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (2015). PMC.

- Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). PMC.

- Anticonvulsant activity of the compounds tested in phase VIa in rats,... (n.d.).

- Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. (2024). PMC.

- NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica.

- Structure Activity Rel

- Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. (n.d.). PMC.

- Structure Activity Rel

- Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025). ScienceRise: Pharmaceutical Science.

- Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. (2021). MDPI.

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers.

- N-Benzylation of 6-aminoflavone by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition. (2021). PubMed.

- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (2015). PubMed.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 6. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 15. ajchem-a.com [ajchem-a.com]

- 16. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]

Technical Guide: Solubility Profiling & Handling of 6-(Benzyloxy)indoline-2,3-dione

[1]

Executive Summary

This technical guide provides a comprehensive framework for the solvation, handling, and solubility profiling of 6-(Benzyloxy)indoline-2,3-dione (also known as 6-benzyloxyisatin).[1] As a functionalized isatin derivative, this compound exhibits a distinct solubility profile governed by the competition between its polar isatin core and the lipophilic benzyloxy substituent.

While the core isatin scaffold is sparingly soluble in aqueous media, the addition of the benzyloxy group at the C6 position significantly increases the partition coefficient (

Part 1: Physicochemical Profile & Solvent Interaction

Structural Determinants of Solubility

To optimize solubility, one must understand the molecular architecture of 6-(Benzyloxy)indoline-2,3-dione:

-

Polar Core (Indoline-2,3-dione): Contains a lactam ring (secondary amide) and a ketone.[1] These moieties act as Hydrogen Bond Donors (HBD) and Hydrogen Bond Acceptors (HBA), facilitating interaction with polar solvents.[1]

-

Lipophilic Tail (6-Benzyloxy): The benzyl ether moiety adds substantial hydrophobic character and molecular bulk.[1] This disrupts the crystal lattice energy relative to unsubstituted isatin but also imposes a steric penalty for solvation in small, protic solvents.

Solvent Systems Analysis

| Feature | DMSO (Dimethyl sulfoxide) | Methanol (MeOH) |

| Solvent Type | Polar Aprotic | Polar Protic |

| Dielectric Constant | ~47 (High) | ~33 (Moderate) |

| Solvation Mechanism | Dipole-dipole interactions; disrupts strong crystal lattice intermolecular H-bonds.[1] | H-bonding; capable of solvating the polar core but less effective for the hydrophobic benzyl tail. |

| Suitability | Primary Choice for Stock Solutions. High boiling point prevents evaporation; excellent solubilization of the aromatic system. | Secondary Choice / Chromatography. Good for HPLC mobile phases or recrystallization. Warning: Risk of solvate formation. |

| Estimated Solubility | High (> 20–50 mM typical for isatin analogs) | Moderate (Temperature dependent; often < 10 mM at RT) |

Senior Scientist Insight: Isatin derivatives are known to form solvates with alcohols. Crystallographic data suggests that benzyloxy-substituted isatins can incorporate methanol molecules into their crystal lattice (e.g., forming a methanolate), which alters the apparent solubility and melting point.[1] Always verify solid-state form if recrystallizing from methanol [1].

Part 2: Solubility Determination Protocols

Since specific solubility values can vary by polymorph and purity, empirical determination is required. Two protocols are presented below: Kinetic (for rapid estimation) and Thermodynamic (for precise physical constants).[1][2][3]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for generating equilibrium solubility data.[1]

Reagents:

-

Solid 6-(Benzyloxy)indoline-2,3-dione (>98% purity).[1]

-

Anhydrous DMSO and HPLC-grade Methanol.

-

0.45 µm PTFE Syringe Filters (Nylon filters may bind the benzyloxy group).[1]

Workflow:

-

Supersaturation: Add excess solid compound (~5–10 mg) to 1 mL of solvent in a borosilicate glass vial.

-

Equilibration: Seal tight. Agitate at 25°C for 24–48 hours.

-

Note: For DMSO, ensure the vial is hygroscopically sealed; water absorption drastically reduces solubility.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through pre-saturated PTFE filters.

-

Quantification: Dilute the supernatant 100x in mobile phase and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Protocol B: Kinetic Solubility (Nephelometry)

Best for HTS stock validation.[1]

-

Prepare a 10 mM stock solution in DMSO.

-

Spike into the target solvent (e.g., Methanol or PBS) at increasing concentrations (1 µM to 500 µM).[1]

-

Measure light scattering (nephelometry) or absorbance at 600 nm (turbidimetry).[1]

-

The solubility limit is defined as the concentration point where precipitation causes a spike in scattering.

Part 3: Visualization of Workflows

Solubility Determination Workflow

The following diagram outlines the decision process for selecting the correct solubility assay based on the research stage.

Figure 1: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays.

Solvent Selection Strategy

A logical guide for choosing between DMSO and Methanol based on the application.

Figure 2: Solvent selection logic based on downstream experimental requirements.

Part 4: Critical Handling & Troubleshooting

Stock Solution Preparation (Best Practices)

-

Solvent Grade: Use Anhydrous DMSO (≥99.9%) stored over molecular sieves. Water content >0.1% can cause gradual precipitation of the hydrophobic benzyloxy-isatin over time [2].

-

Dissolution Technique: Do not add solvent all at once. Add 80% of the target volume, vortex until clear, then make up to volume.

-

Storage: Store stocks at -20°C. Avoid repeated freeze-thaw cycles, which promote crystal growth.

Troubleshooting Common Issues

| Issue | Cause | Remediation |

| Precipitation upon dilution | "Crash-out" effect when diluting DMSO stock into aqueous buffer.[1] | Limit final DMSO concentration to < 1% (v/v). Use intermediate dilution steps or add a surfactant (e.g., 0.01% Tween-80) to the buffer.[1] |

| Yellowing of Methanol solution | Isatin ring opening or tautomerization. | Isatins are stable in neutral MeOH, but basic conditions can open the lactam ring to form isatinate. Ensure pH is neutral/acidic. |

| Inconsistent HPLC retention | Methanol solvate formation in solid state. | If weighing solid for standards, dry the compound under vacuum at 40°C overnight to remove lattice-bound methanol.[1] |

References

-

University of the Sunshine Coast. (2015). Crystal structure of 4,6-dibenzyloxy-1H-indole-2,3-dione methanolate. Link[1]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic). Link

-

Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Link

-

National Institutes of Health (NIH). (2020).[1] Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Link

-

American Chemical Society. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Link[1]

6-Benzyloxyisatin as a Scaffold for Drug Discovery: A Technical Guide

Abstract

Isatin (1H-indole-2,3-dione) represents a privileged heterocyclic framework in medicinal chemistry, demonstrating an extensive spectrum of pharmacological activities.[1][2] Its synthetic versatility allows for precise structural modifications, leading to the development of potent and selective therapeutic agents.[3][4] This technical guide focuses on a specific, high-value derivative: 6-benzyloxyisatin. We will explore the strategic importance of the 6-benzyloxy functional group, detail synthetic methodologies and protocols for biological evaluation, and analyze its role as a scaffold in targeting key pathological pathways, particularly in oncology and neurodegenerative diseases. This document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the unique properties of the 6-benzyloxyisatin core.

The Isatin Scaffold: A Foundation of Pharmacological Diversity

The isatin core is a robust starting point for drug discovery, with derivatives showing anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5] Its structure features several key reactive sites amenable to chemical modification:

-

N-1 Position: The indole nitrogen can be readily alkylated or acylated to modulate lipophilicity and introduce new pharmacophoric elements.

-

C-3 Carbonyl: This keto group is highly reactive and serves as a primary site for nucleophilic addition, condensation reactions (e.g., forming Schiff bases or hydrazones), and spiro-cyclizations.[1][6]

-

Aromatic Ring (C-4 to C-7): Substitutions on the benzene ring, such as halogens or electron-donating/withdrawing groups, profoundly influence the electronic properties and biological activity of the entire molecule.[4]

This synthetic tractability has enabled the creation of vast libraries of isatin-based compounds, some of which have advanced to clinical trials, such as the kinase inhibitor Sunitinib, underscoring the scaffold's therapeutic relevance.[3][7]

The Strategic Importance of the 6-Benzyloxy Group

While substitutions at the C-5 position of the isatin ring are widely studied, the placement of a benzyloxy group at the C-6 position offers distinct advantages that make it a compelling scaffold for targeted drug design.[4][8]

-

Modulation of Electronic Properties: The ether linkage at C-6 acts as an electron-donating group, influencing the reactivity of the isatin core and its interaction with biological targets.

-

Enhanced Lipophilicity: The benzyl group significantly increases the lipophilicity of the scaffold. This is a critical parameter for improving cell membrane permeability and potentially enhancing penetration of the blood-brain barrier (BBB), a crucial attribute for neurotherapeutics.[6]

-

Vector for Specific Interactions: The bulky benzyloxy group can establish specific van der Waals or π-π stacking interactions within the binding pockets of target proteins, such as kinases or enzymes like monoamine oxidase (MAO), leading to increased potency and selectivity.[8][9]

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to other functional groups, potentially leading to improved pharmacokinetic profiles.

Studies on isatin derivatives have shown that substitution at the C-6 position can increase selectivity for MAO-B, a key target in neurodegenerative disorders like Parkinson's disease.[8][9]

Synthesis and Derivatization of 6-Benzyloxyisatin

The synthesis of the core 6-benzyloxyisatin scaffold is a crucial first step. A common and reliable method involves the Sandmeyer isatin synthesis, which proceeds via a cyclization reaction. Further derivatization, particularly at the C-3 position to form hydrazones, is a proven strategy to enhance biological activity.[1][6]

Experimental Protocol: Synthesis of 6-Benzyloxyisatin-3-Hydrazone

This protocol outlines a two-step process: the synthesis of the 6-benzyloxyisatin core followed by its conversion to the corresponding hydrazone.

Part A: Synthesis of 6-Benzyloxyisatin

-

Materials: 4-Benzyloxyaniline, Chloral hydrate, Hydroxylamine hydrochloride, Concentrated Sulfuric Acid, Methanol, Water.

-

Causality: This route is chosen for its scalability and reliable yields. The Sandmeyer reaction mechanism involves the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization to form the isatin ring. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent.

-

Step-by-Step Procedure:

-

Dissolve 4-benzyloxyaniline in a suitable solvent like methanol.

-

In a separate flask, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

-

Slowly add the aniline solution to the hydroxylamine mixture and reflux for 1-2 hours. An intermediate precipitate (isonitrosoacetanilide) should form.

-

Filter and dry the intermediate.

-

Carefully add the dried intermediate in small portions to pre-heated concentrated sulfuric acid (60-70°C). The color will change dramatically.

-

Maintain the temperature for 10-15 minutes, then cool the mixture and pour it onto crushed ice.

-

The 6-benzyloxyisatin product will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol or acetic acid for purification.

-

Part B: Synthesis of 6-Benzyloxyisatin-3-Hydrazone

-

Materials: 6-Benzyloxyisatin, Hydrazine hydrate, Glacial acetic acid, Methanol.

-

Causality: The C-3 carbonyl of the isatin is highly electrophilic and readily reacts with nucleophiles like hydrazine. A catalytic amount of acid (acetic acid) is used to activate the carbonyl group and facilitate the condensation reaction.[6]

-

Step-by-Step Procedure:

-

Suspend the synthesized 6-benzyloxyisatin in methanol.

-

Add a slight molar excess (1.1 equivalents) of hydrazine hydrate.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The hydrazone product will precipitate.

-

Filter the solid, wash with cold methanol, and dry to obtain the final product.

-

Key Biological Activities and Therapeutic Targets

The 6-benzyloxyisatin scaffold has shown significant promise in several therapeutic areas, primarily by modulating key signaling pathways involved in cell death and proliferation.

Anticancer Activity: Targeting Caspases and Kinases

Isatin derivatives are well-documented as potent anticancer agents that can induce apoptosis (programmed cell death) through various mechanisms.[10][11]

-

Mechanism of Action: Caspase Inhibition and Apoptosis Induction: Caspases are a family of proteases that are central to the execution phase of apoptosis.[12] While many anticancer drugs aim to activate caspases, certain isatin derivatives function as potent, non-peptide inhibitors of executioner caspases like caspase-3 and caspase-7.[13] This may seem counterintuitive, but in the context of certain diseases characterized by unregulated apoptosis, caspase inhibition can be beneficial.[12][13] Conversely, other isatin derivatives, particularly hydrazones, have been shown to induce apoptosis by activating initiator caspases (caspase-8, caspase-9) and generating reactive oxygen species (ROS).[7][14] The 6-benzyloxyisatin scaffold can be tailored to achieve either effect.

-

Signaling Pathway: The diagram below illustrates the dual roles of caspases in apoptosis, which can be targeted by isatin derivatives.

Figure 1: Simplified Apoptosis Pathway Targeted by Isatin Derivatives. -

Other Anticancer Targets: Beyond caspases, isatin derivatives inhibit several protein kinases crucial for cancer cell survival and proliferation, such as VEGFR-2, EGFR, and CDK2.[10][11] The 6-benzyloxy group can enhance binding affinity to the hydrophobic pockets of these kinases.

Neuroprotective Activity: Targeting Monoamine Oxidase (MAO)

The 6-benzyloxyisatin scaffold is particularly relevant for developing inhibitors of monoamine oxidase B (MAO-B). MAO-B is an enzyme that degrades neurotransmitters like dopamine, and its overactivity is implicated in neurodegenerative diseases.

-

Mechanism of Action: Isatin itself is a known reversible inhibitor of both MAO-A and MAO-B.[6] Strategic substitutions can dramatically increase potency and selectivity. The addition of a benzyloxy group, particularly at the C-6 position, has been shown to enhance selectivity for MAO-B.[8] This is likely due to favorable interactions of the benzyl ring within the enzyme's active site cavity.[9]

-

Structure-Activity Relationship (SAR): The following table summarizes key SAR insights for isatin-based MAO inhibitors.

| Position of Substitution | Substituent Type | Effect on MAO-B Inhibition | Reference |

| C-6 | Benzyloxy | Increases selectivity for MAO-B | [8] |

| C-5 | Halogen (on benzyloxy) | Increases affinity for MAO-B | [8] |

| C-3 | Lipophilic Hydrazone | Markedly enhances MAO-B inhibition | [6] |

| N-1 | Unsubstituted or small alkyl | Generally preferred for activity | [9] |

Drug Discovery Workflow & Biological Evaluation

Leveraging the 6-benzyloxyisatin scaffold in a drug discovery program follows a structured, multi-step process.

Protocol: In Vitro Caspase-3 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of a test compound against human caspase-3.

-

Principle: The assay uses a specific caspase-3 substrate (e.g., Ac-DEVD-AMC) which is non-fluorescent. In the presence of active caspase-3, the substrate is cleaved, releasing the fluorescent molecule AMC (7-amino-4-methylcoumarin). An inhibitor will prevent this cleavage, resulting in a reduced fluorescent signal.

-

Materials: Recombinant human active caspase-3, Ac-DEVD-AMC substrate, Assay Buffer (e.g., HEPES, DTT, EDTA, CHAPS), Test compound (6-benzyloxyisatin derivative), Positive control inhibitor (e.g., Z-DEVD-FMK), 96-well black microplate, Fluorometer (Ex/Em = 360/460 nm).

-

Step-by-Step Procedure:

-

Prepare a serial dilution of the test compound in assay buffer. Also prepare wells for a no-enzyme control, a no-inhibitor control (100% activity), and the positive control inhibitor.

-

To each well of the 96-well plate, add the assay buffer.

-

Add the appropriate volume of the diluted test compound, positive control, or vehicle (e.g., DMSO) to the wells.

-

Add the recombinant caspase-3 enzyme to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Ac-DEVD-AMC substrate to all wells.

-

Immediately read the fluorescence intensity over time (kinetic reading) for 1-2 hours at 37°C using a fluorometer.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates relative to the no-inhibitor control (100%) and no-enzyme control (0%). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Perspectives

6-Benzyloxyisatin is a highly valuable and versatile scaffold for modern drug discovery. The strategic placement of the benzyloxy group confers unique properties that enhance lipophilicity, modulate target interactions, and provide a vector for developing potent and selective inhibitors against a range of therapeutic targets.[6][8] Its proven efficacy in modulating key enzymes like caspases and monoamine oxidases makes it particularly attractive for developing novel treatments for cancer and neurodegenerative disorders.[7][9]

Future work should focus on exploring substitutions on the benzyl ring of the 6-benzyloxy group to further refine target selectivity. Additionally, the application of this scaffold in developing inhibitors for other target classes, such as viral proteases or anti-inflammatory enzymes, remains a promising and underexplored avenue for therapeutic innovation.

References

- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (2025). Vertex AI Search.

-

A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2022). MDPI. [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. [Link]

-

Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. (2009). ResearchGate. [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. [Link]

-

Advances in Isatin-derived Compounds for Modern Cancer Therapy: A Comprehensive Review. (2024). Bentham Science Publishers. [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). PMC. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). PMC. [Link]

-

Recent highlights in the development of isatin-based anticancer agents. (n.d.). CORE. [Link]

-

Structure−activity relationship for benzyloxy-and benzal-based isatin derivatives. (n.d.). ResearchGate. [Link]

-

Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. (2023). PMC. [Link]

-

Biological activities of isatin and its derivatives. (2005). PubMed. [Link]

-

(a) Structures of benzyloxy-and benzal-based isatin derivatives. (b) Compound 11 with MAO-B interaction. (n.d.). ResearchGate. [Link]

-

N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies. (2005). PubMed. [Link]

- Pharmacological caspase inhibitors: research towards therapeutic perspectives. (n.d.). Unknown Source.

-

The structures of 5-benzyloxyisatin (5), 8-benzyloxycaffeine (6) and... (n.d.). ResearchGate. [Link]

- Structure Activity Relationship Of Drugs. (n.d.). Unknown Source.

-

Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). PMC. [Link]

-

(PDF) Isatin Derivatives with Several Biological Activities. (2014). ResearchGate. [Link]

-

Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. (2023). ResearchGate. [Link]

-

6'-Benzyloxy-4-bromo-2'-hydroxychalcone is cytotoxic against human leukaemia cells and induces caspase-8- and reactive oxygen species-dependent apoptosis. (2019). PubMed. [Link]

-

A new way to synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3- oxohexanoate | Request PDF. (2025). ResearchGate. [Link]

-

caspase 6 - Drugs, Indications, Patents. (2025). Patsnap Synapse. [Link]

- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. (n.d.).

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpp.krakow.pl [jpp.krakow.pl]

- 13. N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6'-Benzyloxy-4-bromo-2'-hydroxychalcone is cytotoxic against human leukaemia cells and induces caspase-8- and reactive oxygen species-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 6-(Benzyloxy)indoline-2,3-dione via the Sandmeyer Route

Executive Summary

This application note details the optimized protocol for synthesizing 6-(benzyloxy)indoline-2,3-dione (6-benzyloxyisatin), a critical pharmacophore in the development of kinase inhibitors, antivirals, and anticancer agents.

While the Sandmeyer Isonitrosoacetanilide Synthesis is the industry standard for isatin production, applying it to meta-substituted anilines (like 3-benzyloxyaniline) introduces a critical regioselectivity challenge: the formation of both 4- and 6-substituted isomers. This guide provides a robust, self-validating workflow that prioritizes the isolation of the 6-isomer through controlled cyclization and a specific fractional precipitation purification technique, eliminating the need for tedious chromatographic separation in early scale-up.

Chemical Strategy & Retrosynthesis

The Regioselectivity Challenge

The synthesis proceeds via the reaction of 3-benzyloxyaniline with chloral hydrate and hydroxylamine to form an oxime intermediate, followed by acid-catalyzed cyclization.

-

Electronic Directives: The benzyloxy group (-OBn) at the meta position is an electron-donating group (EDG). It activates the aromatic ring at the ortho and para positions relative to itself.

-

Cyclization Sites:

-

Site A (Position 2): Ortho to the -OBn group. Cyclization here yields the 4-benzyloxyisatin . This position is sterically crowded.

-

Site B (Position 6): Para to the -OBn group. Cyclization here yields the 6-benzyloxyisatin . This position is electronically activated and sterically accessible.

-

Result: While the 6-isomer is the major product (typically >3:1 ratio), the 4-isomer is a persistent impurity. The protocol below includes a chemical separation step based on the differential acidity/solubility of the isomers upon re-acidification.

Reaction Pathway Diagram

Figure 1: The Sandmeyer route showing the divergence into 4- and 6-isomers during the acid-catalyzed cyclization step.

Detailed Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazard Note |

| 3-Benzyloxyaniline | 199.25 | 1.0 | Starting Material | Irritant, light sensitive |

| Chloral Hydrate | 165.40 | 1.1 | C2 Synthon | Controlled substance , Sedative |

| Hydroxylamine HCl | 69.49 | 3.0 | Oxime source | Corrosive, sensitizer |

| Sodium Sulfate ( | 142.04 | ~10-12 | Salting-out agent | Low hazard |

| Sulfuric Acid ( | 98.08 | Solvent | Cyclization catalyst | Corrosive, Oxidizer |

| Sodium Hydroxide (2M) | 40.00 | N/A | Purification | Corrosive |

Phase A: Synthesis of the Isonitrosoacetanilide

Objective: Form the oxime intermediate. High salt concentration is critical to force the organic product out of the aqueous phase.

-

Preparation: In a 1L round-bottom flask (RBF), dissolve Chloral Hydrate (0.11 mol) and Sodium Sulfate (120 g) in Water (350 mL) .

-

Note: The solution may require gentle warming (30°C) to fully dissolve the sulfate.

-

-

Amine Addition: Add a solution of 3-Benzyloxyaniline (0.10 mol) in Water (100 mL) containing Conc. HCl (10 mL) .

-

Observation: A fine emulsion or precipitate may form immediately.

-

-

Hydroxylamine Addition: Add a solution of Hydroxylamine HCl (0.30 mol) in Water (100 mL) to the main flask.

-

Heating: Heat the mixture vigorously using a heating mantle.

-

Critical Control Point: Bring to a boil rapidly (within 15-20 mins) and maintain vigorous boiling for exactly 2 minutes .

-

Why? Prolonged heating degrades the hydroxylamine and promotes tar formation.

-

-

Isolation: Cool the flask rapidly in an ice bath. The isonitrosoacetanilide will crystallize as a beige/tan solid.

-

Filtration: Filter via Buchner funnel. Wash with cold water (2 x 50 mL).

-

Drying: Dry the solid in a vacuum oven at 50°C overnight.

-

Safety Check:The solid MUST be bone dry before Step 3.3. Water reacting with hot sulfuric acid causes dangerous splattering and sulfonates the product.

-

Phase B: Cyclization to Isatin

Objective: Intramolecular electrophilic aromatic substitution.

-

Acid Pre-heating: Place Conc.

(60 mL) in a 250 mL 3-neck RBF fitted with a mechanical stirrer (magnetic stirring is often insufficient for the thick slurry). Heat to 50°C . -

Addition: Add the dried Isonitrosoacetanilide (10 g) in small portions over 20–30 minutes.

-

Critical Control Point: Maintain internal temperature between 60°C and 70°C .

-

Exotherm Warning: The reaction is exothermic. If the temp exceeds 75°C during addition, stop and cool. High temps cause oxidative charring (black tar).

-

-

Completion: Once addition is complete, heat the deep red/black solution to 80°C for 10–15 minutes.

-

Quenching: Cool the mixture to room temperature and pour slowly onto Crushed Ice (500 g) with vigorous stirring.

-

Crude Isolation: The crude isatin mixture (isomers 4 and 6) precipitates as an orange/red solid. Filter and wash with water until the filtrate is neutral. Dry the crude solid.[1][2][3][4]

Purification: The Fractional Precipitation Method

Context: Separation of 4- and 6-isomers by column chromatography is difficult due to polarity similarities. This chemical method exploits subtle

Workflow Diagram

Figure 2: Fractional precipitation workflow for separating regioisomers.

Purification Protocol

-

Suspend the crude orange solid in hot water (

). -

Add 2M NaOH dropwise with stirring until the solid fully dissolves and the solution turns a deep dark brown/red (formation of sodium isatinate).

-

Precipitation of 4-isomer: Add Glacial Acetic Acid dropwise.

-

Isolation of 6-isomer: Take the filtrate (which contains the 6-isomer) and add Conc. HCl until the pH is < 1.

-

The 6-benzyloxyisatin will precipitate as a bright orange/red powder.

-

-

Final Polish: Recrystallize the 6-isomer from Glacial Acetic Acid or Ethanol if higher purity (>98%) is required.

Quality Control & Troubleshooting

Expected Analytical Data

-

Appearance: Bright orange to red crystalline powder.

-

Melting Point: ~200–205°C (decomposes).

-

1H NMR (DMSO-d6):

- 10.8-11.0 (s, 1H, NH)

- 7.3-7.5 (m, 5H, Benzyl-Ar)

- 7.5 (d, 1H, H-4, ortho to carbonyl)

- 6.6-6.7 (dd, 1H, H-5)

- 6.4 (d, 1H, H-7, meta to NH)

-

5.1 (s, 2H,

-

Differentiation: The 4-isomer will show different coupling patterns in the indole ring protons due to the substitution at position 4.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Black Tar in Step 3.3 | Temp > 80°C or addition too fast. | Control temp strictly between 60-70°C. Cool externally if needed.[2] |

| Low Yield in Step 3.2 | Insufficient heating time or low salt. | Ensure vigorous boil for 2 mins. Ensure solution is saturated with |

| Product is Sticky/Oily | Incomplete cyclization or wet oxime. | Ensure oxime is completely dry. Recrystallize from Ethanol.[4] |

| Inseparable Isomers | pH control in Step 4.2 was too fast. | Perform the acidification very slowly. The 4-isomer precipitates at weak acid pH; 6-isomer at strong acid pH. |

References

-

Marvel, C. S.; Hiers, G. S. "Isatin."[6] Organic Syntheses, Coll.[2][6][7] Vol. 1, p. 327 (1941).[6]

-

Sumpter, W. C. "The Chemistry of Isatin." Chemical Reviews, 34(3), 393–434 (1944).[6]

-

Cooksey, C. "Sandmeyer isonitrosoacetanilide isatin synthesis." ChemSpider SyntheticPages, 464 (2010).[1] (Demonstrates fractional precipitation of bromo-isatin isomers). [1]

-

Batcho, A. D.; Leimgruber, W. "4-Benzyloxyindole." Organic Syntheses, Coll.[2][6][7] Vol. 7, p. 34 (1990). (Reference for benzyloxy group stability/handling).

-

Silva, J. F. M., et al. "Chemistry and Biological Activity of Isatin Derivatives." Journal of the Brazilian Chemical Society, 12(3), 273-324 (2001).

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US2732393A - Separation of position isomers - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Sandmeyer reaction protocol for 6-benzyloxyisatin synthesis

Application Note: High-Fidelity Synthesis of 6-Benzyloxyisatin via the Sandmeyer-Isonitrosoacetanilide Route

Part 1: Strategic Overview

The Challenge: The synthesis of 6-benzyloxyisatin is a critical gateway to diverse pharmacological scaffolds, particularly for kinase inhibitors and antiviral agents. While the classical Sandmeyer isatin synthesis is robust, applying it to lipophilic, electron-rich substrates like 3-benzyloxyaniline introduces two distinct failure modes:

-

Regio-isomer Contamination: Cyclization of meta-substituted anilines yields a mixture of 4- and 6-isomers.

-

Carbonization ("Black Tar" Formation): The high lipophilicity of the benzyloxy group increases the risk of exothermic decomposition during the sulfuric acid cyclization step.

The Solution: This protocol utilizes a modified Sandmeyer-Isonitrosoacetanilide route.[1] We implement a "Salting-Out" strategy for the intermediate oxime to maximize yield and a temperature-controlled addition protocol for the cyclization step to mitigate carbonization. We also provide a specific purification logic to isolate the pharmacologically relevant 6-isomer from the 4-isomer impurity.

Part 2: Mechanism & Regiochemistry

The synthesis proceeds in two distinct stages. Understanding the regiochemistry is vital for purification.

Stage 1: Oximinoacetanilide Formation Condensation of chloral hydrate and hydroxylamine generates an in situ oximino-intermediate, which undergoes nucleophilic attack by 3-benzyloxyaniline.

Stage 2: Acid-Mediated Cyclization The resulting isonitrosoacetanilide undergoes intramolecular electrophilic aromatic substitution.

-

Electronic Directing: The benzyloxy group is an ortho, para-director.

-

Para attack relative to the ether oxygen yields the 6-isomer (Major Product).

-

Ortho attack relative to the ether oxygen yields the 4-isomer (Minor Product).

-

-

Steric Control: Formation of the 4-isomer is sterically disfavored due to the clash between the bulky benzyloxy group and the forming carbonyl center. This intrinsic bias favors the desired 6-benzyloxyisatin (>85:15 ratio typical).

Figure 1: Reaction pathway illustrating the divergence of regiochemical isomers during cyclization.

Part 3: Materials & Equipment

Reagents:

-

3-Benzyloxyaniline (CAS: 1484-26-0) – Purity >98% essential to avoid tar.

-

Chloral Hydrate – Controlled substance in some jurisdictions; handle with strict logging.

-

Sodium Sulfate (anhydrous) – Used to increase ionic strength and salt out the organic intermediate.

-

Sulfuric Acid (conc. 98%) – Must be colorless. Yellow/brown acid indicates contamination.

-

Glacial Acetic Acid – For recrystallization.[4]

Equipment:

-

Mechanical Stirrer (Overhead) – Magnetic stirring is insufficient for the thick slurry in Stage 2.

-

Internal Thermometer – Digital probe preferred for rapid response.

-

Dropping Funnel (Pressure-equalizing).

-

Ice-Salt Bath.[7]

Part 4: Detailed Experimental Protocol

Stage 1: Synthesis of 3-Benzyloxy-isonitrosoacetanilide

-

Preparation of Reagent Solution: In a 2L round-bottom flask, dissolve Chloral Hydrate (0.11 mol) and Sodium Sulfate (120g) in Water (400 mL) .

-

Note: The solution may require gentle warming (30°C) to fully dissolve the sulfate.

-

-

Amine Preparation: In a separate beaker, suspend 3-Benzyloxyaniline (0.10 mol) in Water (100 mL) . Slowly add Conc. HCl (0.105 mol) with stirring to dissolve the aniline as its hydrochloride salt.

-

Critical: If the aniline is dark/oxidized, distill it prior to use. Impure aniline leads to lower yields.

-

-

Hydroxylamine Addition: Add a solution of Hydroxylamine Hydrochloride (0.33 mol) in Water (150 mL) to the main reaction flask containing the chloral hydrate.

-

Condensation: Add the aniline hydrochloride solution to the main flask. Heat the mixture vigorously using a heating mantle. Bring to a rolling boil.

-

Isolation: Cool the flask rapidly in an ice-water bath to 10-15°C. The product will crystallize as a tan/brown solid. Filter via Büchner funnel. Wash with cold water (3 x 100 mL) to remove all salts.

-

Drying (CRITICAL SAFETY STEP): Dry the solid thoroughly in a vacuum oven at 45°C overnight.

-

Warning: Introducing wet intermediate into concentrated sulfuric acid in Stage 2 will cause violent splattering and immediate charring.

-

Stage 2: Cyclization to 6-Benzyloxyisatin

Safety Note: This reaction is highly exothermic. Perform behind a blast shield.

-

Acid Pre-heating: Place Conc. Sulfuric Acid (60 mL per 10g of intermediate) in a 3-neck flask equipped with an overhead stirrer and internal thermometer. Warm the acid to 50°C .

-

Controlled Addition: Add the dry isonitrosoacetanilide intermediate in small portions over 30 minutes.

-

Temperature Rule: Maintain internal temperature between 60°C and 70°C .

-

Action: If temp exceeds 75°C, stop addition and apply external cooling. Above 80°C, the product decomposes to a black tar.

-

-

Completion: Once addition is complete, heat the dark solution to 80°C for 15 minutes to drive the reaction to completion.

-

Quenching: Cool the reaction mixture to room temperature. Pour the reaction mass slowly onto Crushed Ice (10x volume of acid) with vigorous manual stirring.

-

Observation: The isatin precipitates as an orange-red solid.[5]

-

-

Filtration: Allow the suspension to stand for 30 minutes. Filter and wash copiously with water until the filtrate is neutral (pH ~7).

Part 5: Purification & Characterization

Isomer Separation (The "Acetic Acid" Method): The crude product contains ~85% 6-isomer and ~15% 4-isomer.

-

Suspend the crude solid in Glacial Acetic Acid (10 mL/g) .

-

Heat to reflux.[9] The 6-isomer is significantly more soluble in hot acetic acid than the 4-isomer.

-

Filter the hot solution if insoluble material (often the 4-isomer or tar) remains.

-

Cool the filtrate slowly to room temperature. The 6-benzyloxyisatin will crystallize as bright orange needles.

-

Filter and wash with a small amount of cold ethanol.

Data Summary Table:

| Parameter | Specification | Notes |

| Appearance | Orange to Red Needles | Dark brown indicates residual tar. |

| Melting Point | 198°C - 202°C | Sharp range indicates high purity. |

| Yield (Overall) | 65% - 75% | Dependent on dryness of intermediate.[2] |

| Rf (TLC) | ~0.45 | 50% EtOAc/Hexane (Silica). |

| 1H NMR (DMSO-d6) | δ 10.8 (s, 1H, NH) | Diagnostic singlet for isatin NH. |

Part 6: Process Workflow & Troubleshooting

Figure 2: Operational workflow highlighting critical decision points for safety and purity.

Troubleshooting Guide:

-

Problem: Low yield in Stage 1.

-

Cause: Insufficient boiling time or "oiling out" of the intermediate.

-

Fix: Ensure vigorous boiling for full 2 minutes. If oil forms, scratch the flask side with a glass rod to induce crystallization during cooling.

-

-

Problem: Formation of "Black Tar" in Stage 2.

-

Cause: Temperature spike or wet intermediate.

-

Fix: Strictly control addition rate. Ensure intermediate is bone-dry.

-

-

Problem: Product is sticky/gummy after quenching.

-

Cause: Trapped sulfuric acid.

-

Fix: Triturate the gum with water/ethanol (9:1) until it solidifies.[8]

-

Part 7: References

-

Marvel, C. S.; Hiers, G. S. "Isatin."[2][6][10] Organic Syntheses, Coll.[2][3][6][8][9][10] Vol. 1, p. 327 (1941); Vol. 5, p. 71 (1925).[3][6] [Link] (The foundational protocol for Sandmeyer isatin synthesis).

-

Garden, S. J.; Torres, J. C.; Melo, S. C.; Lima, A. S.; Pinto, A. C.; Lima, E. L. "A versatile synthesis of isatins and an improved procedure for the synthesis of 1-methylisatin." Tetrahedron Letters, 1997, 38(9), 1501-1504. [Link] (Modern mechanistic insights and solvent optimizations).

-

Silva, B. V.; et al. "Separation of 4- and 6-isomers of isatin derivatives."[6] Journal of the Brazilian Chemical Society, 2010, 21(4).[6] [Link] (Specific discussion on the regioselectivity of meta-substituted anilines and separation techniques).

-

Vine, K. L.; et al. "Cytotoxic and Genotoxic Potential of 6-Substituted Isatins." Anti-Cancer Agents in Medicinal Chemistry, 2013. [Link] (Validates the pharmacological importance of the 6-isomer).

Sources

- 1. scispace.com [scispace.com]

- 2. orgsyn.org [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Sandmeyer Isonitrosoacetanilide Isatin Synthesis [drugfuture.com]

Application Notes and Protocols for C-3 Functionalization of 6-(Benzyloxy)indoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isatin C-3 Position

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The reactivity of the isatin core, particularly at the C-3 position, allows for extensive structural diversification, leading to the development of novel therapeutic agents.[1][3] The C-3 carbonyl group is highly electrophilic and readily undergoes nucleophilic addition and condensation reactions, making it a prime target for chemical modification.[2]

This guide focuses on the C-3 functionalization of a specific, high-value isatin derivative: 6-(benzyloxy)indoline-2,3-dione. The introduction of a benzyloxy group at the C-6 position can significantly influence the biological activity of the resulting compounds, often enhancing their potency and selectivity.[2] This document provides a detailed exploration of key synthetic transformations at the C-3 position of 6-(benzyloxy)indoline-2,3-dione, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in drug discovery and development.

General Considerations for Handling 6-(Benzyloxy)indoline-2,3-dione

Stability and Storage: 6-(Benzyloxy)indoline-2,3-dione is a stable, crystalline solid under standard laboratory conditions. It should be stored in a cool, dry place, away from light and moisture, to prevent potential degradation.

Solubility: The compound exhibits moderate solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM). It has limited solubility in alcohols and is practically insoluble in water.

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 6-(benzyloxy)indoline-2,3-dione. All manipulations should be performed in a well-ventilated fume hood.

Core C-3 Functionalization Reactions: Protocols and Mechanistic Insights

This section details robust and versatile protocols for the C-3 functionalization of 6-(benzyloxy)indoline-2,3-dione. Each protocol is accompanied by an explanation of the underlying chemical principles to aid in experimental design and troubleshooting.

Aldol Condensation: Formation of 3-Hydroxy-3-substituted Oxindoles

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate or enol with a carbonyl compound.[4][5] In the context of 6-(benzyloxy)indoline-2,3-dione, the C-3 carbonyl group serves as the electrophile, reacting with active methylene compounds to yield 3-hydroxy-3-substituted oxindoles. These products are valuable intermediates and can exhibit significant biological activity themselves.[6]

Causality of Experimental Choices:

-

Base Catalyst: A mild base, such as diethylamine or potassium carbonate, is typically used to generate the enolate from the active methylene compound without causing self-condensation of the starting materials or decomposition of the product.

-

Solvent: Ethanol is a common solvent as it facilitates the dissolution of the reactants and the base, and it can participate in the protonation of the resulting alkoxide.

-

Reaction Temperature: The reaction is often performed at room temperature to control the reaction rate and minimize side reactions.

Experimental Protocol: Aldol Condensation with an Aryl/Heteroaryl Methyl Ketone

Materials:

-

6-(Benzyloxy)indoline-2,3-dione

-

Aryl/heteroaryl methyl ketone (e.g., acetophenone)

-

Diethylamine

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 6-(benzyloxy)indoline-2,3-dione (1 equivalent) in ethanol in a round-bottom flask, add the aryl/heteroaryl methyl ketone (1 equivalent).

-

Add a catalytic amount of diethylamine (e.g., 0.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, a precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 6-(Benzyloxy)indoline-2,3-dione | Acetophenone | 6-(Benzyloxy)-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one | 85-95 |

| 6-(Benzyloxy)indoline-2,3-dione | 2-Acetylfuran | 6-(Benzyloxy)-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one | 80-90 |

Visualization:

Caption: Aldol Condensation Workflow.

Wittig Reaction: Synthesis of 3-Alkenyl-Substituted Oxindoles

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[7][8][9] This reaction is highly valuable for introducing a carbon-carbon double bond at the C-3 position of 6-(benzyloxy)indoline-2,3-dione, leading to the formation of 3-alkenyl-substituted oxindoles, which are important precursors for various therapeutic agents.[10][11]

Causality of Experimental Choices:

-

Phosphorus Ylide: The choice of the phosphorus ylide determines the substituent that will be introduced as the double bond. The ylide is typically prepared in situ from the corresponding phosphonium salt and a strong base.

-

Base: A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt and generate the reactive ylide.[12]

-

Anhydrous Conditions: The Wittig reaction is sensitive to moisture, as the ylide is a strong base and will be quenched by water. Therefore, anhydrous solvents and inert atmosphere are crucial for the success of the reaction.

Experimental Protocol: Wittig Reaction with a Phosphorus Ylide

Materials:

-

6-(Benzyloxy)indoline-2,3-dione

-

Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask and line

-

Syringes

-

Standard glassware for workup and purification

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add the alkyltriphenylphosphonium halide (1.1 equivalents) to a Schlenk flask containing anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

In a separate flask, dissolve 6-(benzyloxy)indoline-2,3-dione (1 equivalent) in anhydrous THF.

-

Slowly add the solution of 6-(benzyloxy)indoline-2,3-dione to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Reactant 1 | Wittig Reagent Precursor | Product | Yield (%) |

| 6-(Benzyloxy)indoline-2,3-dione | Methyltriphenylphosphonium bromide | 6-(Benzyloxy)-3-methyleneindolin-2-one | 70-85 |

| 6-(Benzyloxy)indoline-2,3-dione | Ethyltriphenylphosphonium bromide | 6-(Benzyloxy)-3-ethylideneindolin-2-one | 65-80 |

Visualization:

Caption: Wittig Reaction Workflow.

Mannich Reaction: Aminomethylation at the C-3 Position

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine.[13][14] For 6-(benzyloxy)indoline-2,3-dione, the C-3 position does not have an active hydrogen. However, the Mannich reaction can be adapted to introduce an aminomethyl group at the N-1 position, and subsequent reactions can be performed at C-3. Alternatively, a modified Mannich reaction can be designed where the C-3 position of a pre-functionalized isatin derivative acts as the active hydrogen compound. A more direct approach involves the reaction of the isatin with pre-formed Eschenmoser's salt or a similar iminium salt.

For a direct C-3 aminomethylation, a more common strategy involves the formation of a 3-hydroxy-3-aminomethyl derivative through a related addition reaction. A simplified and direct approach for N-aminomethylation is presented here, as it is a common first step for further diversification.[15][16]

Causality of Experimental Choices:

-

Formaldehyde: Serves as the methylene bridge donor.

-

Secondary Amine: Provides the amino moiety of the aminomethyl group.

-

Solvent: Tetrahydrofuran (THF) is a suitable solvent for this reaction.

Experimental Protocol: N-Aminomethylation of 6-(Benzyloxy)indoline-2,3-dione

Materials:

-

6-(Benzyloxy)indoline-2,3-dione

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Secondary amine (e.g., piperidine, morpholine)

-

Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Dissolve 6-(benzyloxy)indoline-2,3-dione (1 equivalent) in THF in a round-bottom flask.

-

Add the secondary amine (1 equivalent) to the solution.

-

Add aqueous formaldehyde solution (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 1-2 hours.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Wash the crude product with a suitable solvent like cold ethanol or diethyl ether to remove any unreacted starting materials.

-

The product is often pure enough for subsequent steps without further purification.

Data Presentation:

| Reactant 1 | Secondary Amine | Product | Yield (%) |

| 6-(Benzyloxy)indoline-2,3-dione | Piperidine | 6-(Benzyloxy)-1-(piperidin-1-ylmethyl)indoline-2,3-dione | >90 |

| 6-(Benzyloxy)indoline-2,3-dione | Morpholine | 6-(Benzyloxy)-1-(morpholinomethyl)indoline-2,3-dione | >90 |

Visualization:

Caption: N-Mannich Reaction Workflow.

Henry (Nitroaldol) Reaction: Synthesis of 3-Hydroxy-3-(nitroalkyl)indolin-2-ones

The Henry reaction, or nitroaldol reaction, is the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone.[17][18] This reaction provides a straightforward route to β-nitro alcohols, which are versatile synthetic intermediates. With 6-(benzyloxy)indoline-2,3-dione, the Henry reaction yields 3-hydroxy-3-(nitroalkyl)indolin-2-ones, which can be further transformed into valuable amino alcohols or other functionalized derivatives.[19]

Causality of Experimental Choices:

-

Base Catalyst: A variety of bases can be used, from inorganic bases like potassium carbonate to organic bases like triethylamine. The choice of base can influence the reaction rate and selectivity. For sensitive substrates, milder bases are preferred.

-

Solvent: The reaction can be performed in various solvents, including water, which can surprisingly accelerate the reaction rate in some cases.[19]

-

Nitroalkane: The nitroalkane serves as the nucleophile after deprotonation by the base.

Experimental Protocol: Henry Reaction with a Nitroalkane

Materials:

-

6-(Benzyloxy)indoline-2,3-dione

-

Nitroalkane (e.g., nitromethane, nitroethane)

-

Triethylamine

-

Water or an organic solvent (e.g., ethanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, suspend 6-(benzyloxy)indoline-2,3-dione (1 equivalent) in the chosen solvent (e.g., water).

-

Add the nitroalkane (2 equivalents) to the suspension.

-

Add a catalytic amount of triethylamine (e.g., 0.2 equivalents).

-

Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is often complete within a few hours.

-